molecular formula C8H11F3N2O4 B13486447 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid

Cat. No.: B13486447
M. Wt: 256.18 g/mol
InChI Key: DQEHTIFGENEIAI-UHFFFAOYSA-N
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Description

Chemical Identity: 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid (TFA) is a spirocyclic compound with the molecular formula C₈H₁₁F₃N₂O₄ and a molar mass of 256.18 g/mol . It features a spiro[3.5]nonane core, integrating oxygen and nitrogen heteroatoms, with TFA acting as a counterion to enhance solubility and stability.

Applications:
This compound is utilized in pharmaceutical research, particularly in pharmacokinetic studies. For instance, TFA-containing mobile phases (e.g., pH 3.5 aqueous TFA and acetonitrile) are effective in separating plasma constituents without interference, enabling precise analysis of drugs like aceglutamide and hydroxysafflor yellow A (HSYA) .

Properties

Molecular Formula

C8H11F3N2O4

Molecular Weight

256.18 g/mol

IUPAC Name

8-oxa-2,5-diazaspiro[3.5]nonan-6-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H10N2O2.C2HF3O2/c9-5-1-10-4-6(8-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7)

InChI Key

DQEHTIFGENEIAI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2(CNC2)CO1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated molecule .

Scientific Research Applications

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between the target compound and analogous spirocyclic derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Structural Features Counterion Applications/Notes
8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, TFA C₈H₁₁F₃N₂O₄ 256.18 Spiro[3.5]nonane core; O, N heteroatoms Trifluoroacetic acid HPLC mobile phases, pharmacokinetic studies
5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one HCl C₇H₁₃ClN₂O₂ 192.64 Methyl substitution; spiro[3.5]nonane core Hydrochloride Research use (exact applications unspecified)
6-Azaspiro[3.5]nonan-7-one C₇H₁₁NO 125.17 Spiro[3.5]nonane core; single N heteroatom None Intermediate in drug synthesis
5-Benzyl-2,5-diazaspiro[3.4]octane diHCl C₁₂H₁₈Cl₂N₂ 277.19 Spiro[3.4]octane core; benzyl and dual N groups Hydrochloride Stocked for medicinal chemistry projects

Key Observations :

  • Core Structure: The target compound’s spiro[3.5]nonane framework distinguishes it from smaller spiro[3.4]octane derivatives (e.g., 5-Benzyl-2,5-diazaspiro[3.4]octane diHCl), which may impact conformational flexibility and binding affinity .
  • Heteroatoms and Substitutions: The presence of oxygen and dual nitrogen atoms in the target compound contrasts with simpler analogs like 6-Azaspiro[3.5]nonan-7-one, which lacks oxygen and has fewer functional groups .
  • Counterion Effects: TFA improves solubility in polar solvents, making it advantageous for chromatographic applications compared to hydrochloride salts (e.g., 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one HCl), which may exhibit different pH-dependent stability .

Performance in Analytical Chemistry

  • Chromatographic Utility : TFA’s low UV absorbance and compatibility with acetonitrile make it ideal for reverse-phase HPLC, ensuring symmetric peak shapes and minimal interference in plasma analyses . Hydrochloride salts, while cost-effective, may introduce chloride-related artifacts in sensitive assays.
  • Stability: TFA’s strong acidity (pKa ~0.5) stabilizes protonated analytes, enhancing separation efficiency. This property is absent in neutral spiro compounds like 6-Azaspiro[3.5]nonan-7-one .

Biological Activity

8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, often referred to as a diazaspiro compound, is a chemical entity that has garnered attention for its potential biological activities. This compound is notable for its structural complexity and the presence of multiple functional groups that may contribute to its pharmacological effects.

  • Molecular Formula : C6H12N2O
  • Molecular Weight : 128.17 g/mol
  • CAS Number : 1251712-43-2

The trifluoroacetic acid derivative of this compound enhances its solubility and stability, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one exhibit various biological activities, particularly in cancer therapeutics. Below are key findings from recent studies:

Antitumor Activity

  • Mechanism of Action : The compound has been shown to act as a covalent inhibitor of the KRAS G12C mutation, a known driver in several cancers, including non-small cell lung cancer (NSCLC). The binding occurs at the switch-II pocket of the KRAS protein, inhibiting its function and leading to reduced tumor proliferation .
  • In Vivo Studies : A lead compound derived from structural optimization of diazaspiro derivatives demonstrated significant antitumor effects in xenograft mouse models. The study indicated a dose-dependent reduction in tumor size, highlighting the potential of this class of compounds in cancer therapy .

Other Biological Activities

Data Table: Biological Activity Summary

Activity TypeCompound/DerivativeMechanism/EffectReference
Antitumor1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12C inhibition; dose-dependent tumor reduction
AntimicrobialRelated diazaspiro compoundsEffective against Gram-positive bacteria
General Pharmacology8-Oxa-2,5-diazaspiro[3.5]nonan-6-onePotential for various therapeutic applications

Study 1: KRAS G12C Inhibition

A recent study identified a series of derivatives based on the diazaspiro framework that effectively bind to mutated KRAS proteins. These compounds were optimized for increased metabolic stability and demonstrated significant antitumor activity in preclinical models.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of diazaspiro compounds revealed that modifications at specific positions can enhance biological activity and selectivity against cancer cell lines. This highlights the importance of structural variations in developing effective therapeutics.

Q & A

Q. Methodology :

  • Column : Use a C8 or C18 reversed-phase column (e.g., Zorbax 300 SB-C8, 150 mm × 4.6 mm, 3.5 μm) for optimal retention and resolution .
  • Mobile Phase : Gradient elution with 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B). A typical gradient starts at 45% B, increasing to 80% B over 20 minutes .
  • Detection : UV at 280 nm for compounds with aromatic or conjugated systems.
  • Flow Rate : 1.0 mL/min at 40°C column temperature to reduce viscosity and improve peak shape .

Rationale : TFA acts as an ion-pairing agent, enhancing peak symmetry and retention of polar analytes. Its low UV absorbance (<220 nm) minimizes baseline noise .

Advanced: How to optimize TFA concentration to resolve co-eluting impurities in spirocyclic compounds?

Q. Methodology :

  • Experimental Design : Apply a Central Composite Design (CCD) to evaluate factors: TFA concentration (0.05–0.2%), gradient slope, and column temperature. Responses include resolution (Rs) and peak width .
  • Data Analysis : Use Design-Expert® software to model interactions. For example, higher TFA (0.15–0.2%) may improve resolution of charged impurities but widen peaks due to stronger ion-pairing. Balance with a slower gradient (e.g., 1% B/min) .
  • Validation : Confirm optimal conditions with a spiked impurity recovery test (e.g., 90–110% recovery).

Reference : CCD in demonstrated retention factor (k) adjustments via TFA levels, with peak width trade-offs .

Basic: Why is TFA preferred over other acids (e.g., formic acid) in peptide synthesis involving spirocyclic intermediates?

Q. Methodology :

  • Acidity : TFA (pKa ~0.5) provides stronger protonation of amino groups, ensuring efficient cleavage of tert-butoxycarbonyl (Boc) protecting groups .
  • Solubility : TFA solubilizes hydrophobic intermediates (e.g., 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one) in dichloromethane or DMF, critical for homogeneous reaction conditions .
  • Post-Reaction Removal : TFA evaporates readily under vacuum, simplifying purification compared to non-volatile acids like H2SO4 .

Example : In Boc-deprotection, 20–50% TFA in DCM achieves >95% yield within 30 minutes at RT .

Advanced: How to address baseline drift in HPLC when using TFA-containing mobile phases?

Q. Methodology :

  • Baseline Stabilization :
    • Purge System : Pre-saturate the HPLC system with TFA mobile phase for 30–60 minutes to equilibrate silica column surfaces .
    • Buffer Matching : Ensure identical TFA concentrations in both mobile phases (A and B) to prevent absorbance mismatches.
    • Detection Wavelength : Use >220 nm to minimize UV interference from trace TFA impurities .
  • Troubleshooting : If drift persists, check for column contamination or degrade TFA (replace with fresh 0.1% solution monthly) .

Reference : highlights TFA’s low UV absorbance but notes drift from improper equilibration .

Basic: What safety protocols are critical when handling TFA in spirocyclic compound synthesis?

Q. Methodology :

  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile), goggles, and a lab coat. Use a fume hood for all TFA manipulations .
  • Spill Management : Neutralize spills with sodium bicarbonate or commercial acid-neutralizing kits. Rinse with copious water .
  • Waste Disposal : Collect TFA waste in designated containers for incineration or professional hazardous waste disposal .

Rationale : TFA is highly corrosive (pH ~1.9 at 0.1%) and causes severe burns on contact .

Advanced: How to mitigate environmental impacts of TFA in large-scale syntheses?

Q. Methodology :

  • Recycling : Distill TFA from reaction mixtures under reduced pressure (e.g., 40°C, 50 mbar) for reuse, achieving >80% recovery .
  • Alternative Solvents : Explore acetic acid or HCl/EtOAc systems for acid-sensitive steps, though yields may drop by 10–15% .
  • Environmental Monitoring : Quantify TFA in wastewater via LC-MS/MS (LOQ: 0.1 ppb) to ensure compliance with discharge limits (<1 ppm) .

Reference : notes TFA’s environmental persistence (half-life >10 years) and bioaccumulation risks .

Basic: How does TFA influence NMR analysis of spirocyclic compounds?

Q. Methodology :

  • Solvent Selection : Use deuterated TFA (TFA-d1) for ¹H/¹³C NMR to avoid proton interference. Note: TFA-d1 peaks appear at δ 11.5 (COOH) and δ 3.9 (CF3) .
  • Sample Preparation : Dissolve 5–10 mg compound in 0.6 mL TFA-d1. Centrifuge to remove particulates .
  • Artifact Avoidance : TFA may protonate basic sites, shifting NMR signals. Compare spectra with neutral solvents (e.g., DMSO-d6) to confirm assignments .

Limitation : TFA’s strong acidity can degrade acid-labile compounds during prolonged NMR acquisition .

Advanced: How to resolve contradictions in retention data when varying TFA in method development?

Q. Methodology :

  • Root Cause Analysis :
    • Ion-Pairing vs. Chaotropic Effects : At low TFA (<0.1%), ion-pairing dominates (increasing retention). Above 0.1%, chaotropic effects reduce retention by disrupting analyte-solvent interactions .
    • pH Impact : TFA lowers mobile phase pH, protonating basic analytes. Use pH-adjusted buffers to decouple pH and ion-pairing effects .
  • Resolution Strategy : Conduct a two-factor DoE (TFA concentration vs. pH) to map retention behavior. For example, at pH 2.5, 0.1% TFA maximizes resolution of zwitterionic species .

Reference : ’s CCD model links TFA levels to retention factor (k) nonlinearity .

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